12H-Benzo[b]thioxanthen-12-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H10OS |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
benzo[b]thioxanthen-12-one |
InChI |
InChI=1S/C17H10OS/c18-17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H |
InChI Key |
HWRDHOQOYKQNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthetic Methodologies for 12h Benzo B Thioxanthen 12 One and Its Key Derivatives
Classical and Conventional Synthetic Approaches to 12H-Benzo[b]thioxanthen-12-one Scaffolds
Traditional methods for synthesizing the this compound scaffold often involve multi-step sequences and cyclization reactions. These approaches, while foundational, may require harsh reaction conditions and stoichiometric reagents.
Multi-step Synthetic Pathways
Multi-step syntheses are a common strategy for constructing complex molecular architectures like this compound. These pathways often begin with the synthesis of a substituted benzo[b]thiophene core, which is then further elaborated. For instance, benzo[b]thiophene-2-carboxylic acids can be prepared and subsequently converted to their corresponding acylhydrazones, which can serve as versatile intermediates for further transformations. nih.gov The general process may involve the initial formation of a suitable benzo[b]thiophene derivative, followed by reactions to build the additional rings of the thioxanthenone structure.
Cyclization Reactions in this compound Formation
Cyclization reactions are pivotal in forming the fused ring system of this compound. A key approach involves the reaction of a diaryl sulfide (B99878) with a suitable reagent to induce ring closure. For example, the Friedel-Crafts reaction of a diaryl sulfide with a benzoyl chloride or benzoic acid in the presence of a strong acid like trifluoromethanesulfonic acid can lead to the formation of the thioxanthylium salt, which is a precursor to the thioxanthenone. beilstein-journals.org This intramolecular electrophilic substitution reaction forms the central sulfur-containing ring.
Another important cyclization strategy is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this method, an appropriately substituted thioanisole (B89551) with an alkyne group at the ortho position undergoes cyclization in the presence of an electrophile, such as iodine, to form a 3-halobenzo[b]thiophene. nih.gov This intermediate can then be further functionalized and cyclized to yield the desired thioxanthenone skeleton.
Advanced and Green Synthetic Strategies for this compound Derivatives
In recent years, there has been a shift towards developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. These advanced strategies include one-pot reactions and catalytic approaches, which offer advantages such as reduced reaction times, higher yields, and milder conditions.
One-Pot Reaction Methodologies (e.g., Sequential Conjugate Addition and Aldol-Type Reactions)
One-pot syntheses have emerged as a powerful tool for the efficient construction of complex molecules from simple starting materials in a single reaction vessel. A notable example is the synthesis of 12-hydroxy-12H-benzo[b]thioxanthene-6,11-diones through a sequential conjugate addition and aldol-type reaction. oup.comoup.comnii.ac.jp This method involves the reaction of 1,4-naphthoquinone (B94277) with o-acylbenzenethiols. The reaction proceeds without the need for a catalyst or initiator, making it a simple and atom-economical approach. oup.comoup.com
The reaction between 1,4-naphthoquinone and 2-mercaptobenzaldehyde (B1308449) in ethanol (B145695) at room temperature yields 12-hydroxy-12H-benzo[b]thioxanthene-6,11-dione. oup.com Similarly, reacting 1,4-naphthoquinone with various 2-mercaptobenzophenones at reflux, followed by air oxidation, produces a range of 12-aryl-12-hydroxy-12H-benzo[b]thioxanthene-6,11-diones. oup.com
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1,4-Naphthoquinone | 2-Mercaptobenzaldehyde | 12-Hydroxy-12H-benzo[b]thioxanthene-6,11-dione | EtOH, Room Temperature, 4h | Fair | oup.com |
| 1,4-Naphthoquinone | 2-Mercaptobenzophenone | 12-Hydroxy-12-phenyl-12H-benzo[b]thioxanthene-6,11-dione | EtOH, Reflux, 8h, then air oxidation | - | oup.com |
| 1,4-Naphthoquinone | 2-Mercaptoacetophenone | 12-Hydroxy-12-methyl-12H-benzo[b]thioxanthene-6,11-dione | EtOH, Reflux, then air oxidation | - | oup.com |
Catalytic Synthesis Approaches
Catalytic methods offer a more sustainable alternative to stoichiometric reactions by using a small amount of a catalyst to promote the reaction, which can be regenerated and reused.
A green and efficient method for the synthesis of thioxanthones involves the metal-free photocatalytic oxidation of 9H-thioxanthenes. mdpi.comnih.gov This procedure utilizes visible light irradiation and molecular oxygen as the oxidant in the presence of a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. mdpi.comnih.gov The reaction proceeds under neutral conditions and provides high to quantitative yields of the corresponding thioxanthones. mdpi.comnih.gov This method avoids the use of heavy metal catalysts and harsh chemical oxidants, aligning with the principles of green chemistry. mdpi.com The process involves the photo-oxidation of the benzylic methylene (B1212753) group of the 9H-thioxanthene to a carbonyl group, leading to the formation of the thioxanthone core. mdpi.com
| Substrate | Product | Catalyst | Oxidant | Light Source | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 9H-Thioxanthene | Thioxanthone | Riboflavin tetraacetate | Molecular Oxygen | Visible Blue Light | Acetonitrile | High to Quantitative | mdpi.comnih.gov |
Nanoparticle-Catalyzed Syntheses (e.g., Ag-TiO₂, Fe₃O₄ Magnetic Nanoparticles)
The application of nanotechnology in catalysis has opened new avenues for the efficient synthesis of complex organic molecules. Nanoparticle catalysts offer high surface area-to-volume ratios and unique electronic properties, often leading to enhanced catalytic activity and selectivity.
Silver-doped titanium dioxide (Ag-TiO₂) nanoparticles have emerged as a cost-effective and reusable catalyst for the three-component, one-pot synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. nih.gov This reaction, which involves the condensation of β-naphthol, various aldehydes, and dimedone, proceeds efficiently in water at room temperature. nih.govresearchgate.net The use of Ag-TiO₂ nanoparticles offers several advantages, including high yields, short reaction times, simple product isolation without the need for chromatography, and the ability to recycle the catalyst for up to five cycles with minimal loss of activity. nih.gov The only byproduct of this environmentally friendly process is water. nih.gov
Iron oxide (Fe₃O₄) magnetic nanoparticles (MNPs) also serve as effective and easily separable catalysts in organic synthesis. nih.gov These nanoparticles can be synthesized via co-precipitation methods and their shape and magnetic properties can be controlled by adjusting reaction parameters. rsc.orgresearchgate.net While direct catalysis of this compound synthesis by Fe₃O₄ MNPs is not explicitly detailed in the provided context, their successful application in promoting the synthesis of other heterocyclic compounds, such as thioxo-1,3-oxazole derivatives in water, highlights their potential. nih.gov The key advantage of Fe₃O₄ MNPs is their magnetic nature, which allows for simple recovery from the reaction mixture using an external magnet. nih.gov
Bismuth Triflate-Catalyzed Reactions
Bismuth triflate (Bi(OTf)₃) is a commercially available, water-tolerant Lewis acid that has proven to be a highly efficient catalyst for various organic transformations, including the synthesis of xanthene derivatives. researchgate.net It effectively catalyzes the one-pot condensation of 2-hydroxy-1,4-naphthoquinone, various substituted aromatic aldehydes, and dimedone to produce 3,4-dihydro-12-aryl-1H-benzo[b]xanthene-1,6,11-(2H,12H)-triones. researchgate.net This method is considered green and reusable. researchgate.net Bismuth salts, in general, are known for their low toxicity and high catalytic efficiency, making them attractive for large-scale synthesis. iwu.edu For instance, bismuth triflate can efficiently catalyze the allylation of acetals at a low catalyst loading (1.0 mol%) under mild, room temperature conditions. iwu.edu
Zinc Acetate (B1210297) (Zn(OAc)₂) Catalysis
Zinc acetate (Zn(OAc)₂) serves as a mild and effective Lewis acid catalyst for the synthesis of xanthene derivatives. nih.govsemanticscholar.org In a one-pot method, Zn(OAc)₂ under ultrasound irradiation facilitates the reaction between cyclic diketones and aromatic aldehydes, yielding good to excellent results. nih.govsemanticscholar.org This method boasts several advantages, including mild reaction conditions, high atom economy, straightforward product isolation, and a recyclable catalyst. semanticscholar.org A plausible mechanism involves the activation of the aldehyde by coordination with Zn(OAc)₂, enhancing its electrophilicity for subsequent nucleophilic attack by the diketone. nih.gov Compared to other zinc catalysts like zinc triflate, zinc acetate offers the advantage of being a heterogeneous catalyst that is more cost-effective and easier to recover. semanticscholar.org Optimal results are typically achieved with a 10 mol% catalyst loading. semanticscholar.org
Ultrasound-Assisted Synthetic Procedures
The use of ultrasound irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions. univ.kiev.ua This technique has been successfully applied to the synthesis of various heterocyclic compounds, including xanthene derivatives. semanticscholar.orgnih.gov For example, the synthesis of tetrahydrobenzo[c]xanthene-11-ones from α-naphthol, aromatic aldehydes, and dimedone is efficiently promoted by ceric ammonium (B1175870) nitrate (B79036) (CAN) under ultrasonic conditions. nih.gov This method is notable for its shorter reaction times and mild conditions. nih.gov Similarly, the aforementioned zinc acetate-catalyzed synthesis of xanthenes benefits from ultrasound irradiation, contributing to its efficiency. nih.govsemanticscholar.org The advantages of ultrasound-assisted synthesis include enhanced diffusion and the generation of localized high temperatures and pressures, which can promote the reaction. univ.kiev.ua
Solvent-Free Reaction Conditions
Conducting reactions without a solvent offers significant environmental and economic benefits by reducing waste and simplifying purification processes. Several methods for the synthesis of xanthene derivatives have been developed under solvent-free conditions. For instance, iodine has been shown to effectively catalyze the one-pot, three-component reaction of an aryl aldehyde, 2-naphthol, and a cyclic 1,3-dicarbonyl compound under solvent-free conventional heating to produce 12-aryl-8,9,10,12-tetrahydro-benzo[a]xanthen-11-one derivatives in good yields. researchgate.net Another example involves the use of silica-supported tungstic acid as a catalyst for the ultrasound-promoted, solvent-free synthesis of benzoxanthene derivatives. researchgate.net This protocol is highlighted for its operational simplicity and the use of an inexpensive, reusable heterogeneous catalyst. researchgate.net
Cascade Oxidative Cyclization Pathways
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient approach to building complex molecular architectures. An efficient transition-metal-free cascade reaction has been developed for the synthesis of 12H-benzo nih.govrsc.orgthiazolo[2,3-b]quinazolin-12-one derivatives. rsc.orgnih.gov This process, which utilizes commercially available isatins and 2-haloaryl isothiocyanates, is promoted by tert-butyl hydroperoxide (TBHP) and sodium carbonate (Na₂CO₃). rsc.orgnih.gov A key step in the proposed mechanism is an interrupted Dimroth rearrangement. rsc.org Another example of a cascade process is the electrochemical oxidative cyclization of ortho-vinyl anilines to access thiocyanato-containing benzoxazines under mild, catalyst- and oxidant-free conditions. mdpi.com While not directly forming the this compound core, these examples demonstrate the power of cascade cyclizations in constructing complex heterocyclic systems. rsc.orgnih.govmdpi.com
Chemical Reactivity and Transformation Studies of 12h Benzo B Thioxanthen 12 One
General Reaction Mechanisms Involving the 12H-Benzo[b]thioxanthen-12-one Core
The reactivity of the this compound core is a subject of interest for the development of novel compounds with potential applications in materials science and medicinal chemistry. The key reaction sites are the carbonyl group, the sulfur atom, and the aromatic backbone.
Cyclization Reactions
Cyclization reactions involving the this compound core are instrumental in building more complex, polycyclic aromatic systems. One notable example is the synthesis of 12-hydroxy-12H-benzo[b]thioxanthene-6,11-diones. oup.comoup.comnii.ac.jp This transformation proceeds via a one-pot sequential conjugate addition and an aldol-type reaction between 1,4-naphthoquinone (B94277) and o-acylbenzenethiols. oup.comoup.com The process is initiated by the Michael addition of the thiol to the naphthoquinone, followed by an intramolecular cyclization and subsequent oxidation. oup.comoup.com
Another strategy involves the construction of tetracyclic thioxanthene (B1196266) derivatives. This is achieved through a dehydrative cyclization following an Ullmann-type C-N coupling of a halogenated thioxanthen-9-one (B50317) with a secondary amine. nih.gov While not directly starting from this compound, this demonstrates the potential for cyclization reactions on a pre-functionalized core.
Furthermore, cascade oxidative cyclization reactions have been employed to synthesize complex heterocyclic systems, such as 12H-benzo acs.orgnih.govthiazolo[2,3-b]quinazolin-12-ones, which share the 12-oxo functionality. nih.gov These reactions often proceed through multiple steps in a single pot, highlighting the efficiency of cyclization strategies in generating molecular diversity.
Oxidative Transformations
The sulfur atom and the aromatic rings of the this compound core are susceptible to oxidative transformations. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can significantly alter the electronic properties and biological activity of the molecule. For instance, the oxidation of the sulfur in a related 5,11-dihydro-12H-benzo[b]indeno[1,2-e] acs.orgnih.govthiazepin-12-one scaffold to a sulfone has been achieved using reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA). scirp.org Similarly, substituted thioxanthen-9-one-10,10-dioxides have been synthesized by the oxidation of the corresponding thioxanthenone with hydrogen peroxide. nih.gov
Photocatalytic oxidation provides a green and efficient method for the transformation of thioxanthenes to thioxanthones. nih.gov This process typically involves visible light, a photosensitizer, and molecular oxygen as the oxidant. nih.gov The mechanism proceeds through the formation of a radical cation of the thioxanthene, which then reacts with superoxide (B77818) radical anion to generate the corresponding thioxanthone.
Reductive Transformations
The carbonyl group of the this compound core is a primary site for reductive transformations. Reduction of the ketone can yield the corresponding secondary alcohol, 12-hydroxy-12H-benzo[b]thioxanthene, or can lead to complete reduction to the methylene (B1212753) group, affording 12H-benzo[b]thioxanthene.
A notable method for the reduction of thioxanthen-9-ones is the use of organotin hydrides, such as dibutyltin (B87310) chloro hydride (Bu2SnClH). tandfonline.com This reagent has been shown to effectively reduce various substituted thioxanthen-9-ones to their corresponding thioxanthenes. tandfonline.com The proposed mechanism involves the formation of a tributylstannyloxythioxanthyl ketyl radical. tandfonline.com The general reduction product of thioxanthone is thioxanthene. wikipedia.orgchemicalbook.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the this compound core primarily occur on the aromatic rings, especially if they are activated by electron-withdrawing groups or contain suitable leaving groups like halogens. The carbonyl group itself can undergo nucleophilic addition, which is a fundamental reaction of ketones. libretexts.orgmasterorganicchemistry.comkhanacademy.orglibretexts.orgkhanacademy.org
The synthesis of tetracyclic thioxanthenes via nucleophilic aromatic substitution (Ullmann-type C-N coupling) of a chlorine atom on the thioxanthenone ring with an amine demonstrates the feasibility of such reactions. nih.gov Similarly, chlorinated thioxanthones can serve as precursors for a variety of derivatives through nucleophilic aromatic substitution (SNAr) reactions with different nucleophiles.
While direct nucleophilic substitution on the unsubstituted aromatic rings of this compound would be challenging, the introduction of activating groups can facilitate such transformations, providing a pathway for further derivatization.
Free Radical Reactions
The this compound core can participate in free radical reactions, particularly when subjected to photolytic conditions. Thioxanthone and its derivatives are well-known photoinitiators for free-radical polymerization. Upon absorption of UV light, the thioxanthone molecule is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor (like an amine) to generate free radicals that initiate polymerization.
A free radical reaction has also been utilized in the synthesis of a derivative, diethyl 6,11-dihydro-6,11-dioxo-12H-benzo[b]thioxanthene-12,12-dicarboxylate. This reaction involves the interaction of 2-phenylthio-1,4-naphthoquinones with diethyl malonate, initiated by manganese(III) acetate (B1210297). oup.com
Derivatization Strategies of this compound
The derivatization of the this compound scaffold is a key strategy to modulate its physicochemical and biological properties. These strategies can be broadly classified based on the reaction site.
Table 1: Derivatization Strategies for the this compound Core
| Reaction Site | Derivatization Strategy | Reagents and Conditions | Resulting Derivatives |
| Carbonyl Group (C12) | Nucleophilic Addition | Grignard reagents (RMgX), Organolithium reagents (RLi) | 12-Alkyl/Aryl-12-hydroxy-12H-benzo[b]thioxanthenes |
| Reduction | Dibutyltin chloro hydride (Bu2SnClH) | 12H-Benzo[b]thioxanthenes | |
| Sulfur Atom | Oxidation | Hydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (mCPBA) | This compound-S-oxide, this compound-S,S-dioxide |
| Aromatic Rings | Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (Br₂/FeBr₃) | Nitro- and halo-substituted 12H-Benzo[b]thioxanthen-12-ones |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides (on pre-halogenated substrates) | Amino- and alkoxy-substituted 12H-Benzo[b]thioxanthen-12-ones | |
| Benzylic Position (of reduced form) | Halogenation | N-Bromosuccinimide (NBS) | 12-Bromo-12H-benzo[b]thioxanthene |
The derivatization of the carbonyl group often involves nucleophilic addition of organometallic reagents to generate tertiary alcohols. The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, which influences the electronic nature of the heterocyclic system. The aromatic rings can undergo electrophilic substitution, although the substitution pattern will be directed by the existing substituents. For more controlled derivatization, nucleophilic aromatic substitution on halogenated precursors is a more common approach. Finally, the benzylic position of the reduced thioxanthene form can be functionalized, for instance, through radical halogenation.
Functionalization at the Carbonyl Moiety
The carbonyl group in thioxanthenone-based structures is a key site for chemical modification. While direct studies on this compound are limited, reactions on analogous systems suggest that this moiety can undergo nucleophilic additions and reductions. For instance, in the synthesis of related dione (B5365651) derivatives, an aldol-type reaction at a carbonyl group is a crucial step. oup.comoup.com This suggests that the carbonyl carbon of this compound is susceptible to attack by nucleophiles.
A common transformation for carbonyl groups is the reduction to the corresponding alcohol. Although not explicitly detailed for the title compound, analogous ketones can be reduced using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Another significant reaction is the addition of organometallic reagents, such as Grignard reagents, to the carbonyl group. This reaction would lead to the formation of tertiary alcohols, providing a straightforward method for introducing alkyl or aryl substituents at the 12-position, as discussed in section 3.2.3.
Furthermore, the carbonyl group of related sulfur-containing heterocycles, like benzo[b]thiophene-2,3-dione, has been shown to react with amidrazones, leading to the formation of new heterocyclic rings. researchgate.net This highlights the potential of the carbonyl group in this compound to participate in condensation reactions to construct more complex molecular architectures.
Aromatic Substitution Reactions
The extended π-system of this compound is susceptible to electrophilic aromatic substitution, a common class of reactions for aromatic compounds. msu.edu The regioselectivity of these substitutions is influenced by the directing effects of the sulfur atom and the carbonyl group, as well as the fused benzene (B151609) rings.
Studies on the related benzo[b]thiophene system show that electrophilic attack, such as nitration and halogenation, preferentially occurs at the 3-position (β-position to the sulfur atom). researchgate.net For 4-hydroxybenzo[b]thiophen, electrophilic substitution reactions like formylation and bromination yield the 5-substituted product, while nitration can lead to a mixture of 5-nitro, 7-nitro, and 5,7-dinitro compounds. rsc.org Based on these analogous systems, it can be inferred that the aromatic rings of this compound would undergo substitution at specific positions, likely favoring the positions activated by the sulfur atom and ortho/para to the existing substituents.
The table below summarizes typical electrophilic substitution reactions observed in related benzothiophene (B83047) systems, which can be considered indicative of the potential reactivity of the this compound core.
| Reaction | Reagent | Typical Position of Substitution | Reference |
| Nitration | Acetic Acid | 5-nitro, 7-nitro, 5,7-dinitro | rsc.org |
| Bromination | N-bromosuccinimide | 5-bromo | rsc.org |
| Bromination | Bromine in CCl4 | 5,7-dibromo | rsc.org |
| Formylation | Gattermann | 5-formyl | rsc.org |
Introduction of Alkyl or Aryl Substituents
The introduction of alkyl or aryl groups onto the this compound scaffold can be achieved through several synthetic strategies. One of the most direct methods involves the reaction of organometallic reagents with the carbonyl group, as mentioned earlier. For instance, the synthesis of 12-hydroxy-12-phenyl-12H-benzo[b]thioxanthene-6,11-dione was accomplished through the reaction of 1,4-naphthoquinone with 2-mercaptobenzophenone, effectively introducing a phenyl group at the 12-position. oup.comnii.ac.jp This suggests that Grignard or organolithium reagents could be used to introduce a wide variety of alkyl and aryl substituents at the C-12 position of this compound.
Another important class of reactions for installing alkyl and aryl substituents on aromatic rings is the Friedel-Crafts reaction. msu.edu While prone to rearrangements and polyalkylation, this method could potentially be used to functionalize the aromatic backbone of this compound. msu.edu More modern cross-coupling reactions, such as Suzuki or Stille couplings, could also be employed if a halogenated derivative of this compound is available. Palladium-catalyzed cross-coupling reactions have been successfully used with thiophenes and benzo[b]thiophenes. researchgate.net
The synthesis of various 12-aryl-1H-benzo[b]xanthene-1,6,11(2H,12H)-trione derivatives has been achieved through a one-pot condensation reaction, demonstrating the feasibility of introducing aryl substituents at the 12-position in related systems. researchgate.net
Heteroatom Modifications (e.g., S-Oxidation)
The sulfur atom in the thiopyran ring of this compound is a key site for modification, most notably through oxidation. The oxidation of the sulfur can lead to the corresponding sulfoxide and sulfone, which can significantly alter the electronic and steric properties of the molecule.
In a study on the analogous 5,11-dihydro-12H-benzo[b]indeno[1,2-e] oup.comresearchgate.netthiazepin-12-one system, the sulfur atom was successfully oxidized to the sulfoxide using meta-chloroperoxybenzoic acid (mCPBA) and to the sulfone using hydrogen peroxide in acetic acid. scirp.org These reactions are generally high-yielding and provide a straightforward route to modify the sulfur heteroatom.
The table below details the oxidation reactions on a related benzothiazepine (B8601423) scaffold.
| Starting Material | Oxidizing Agent | Product | Reference |
| 5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] oup.comresearchgate.netthiazepin-12-one | 70% mCPBA | 5,11-dihydro-10-oxide-11-phenyl-12H-benzo[b]indeno[1,2-e] oup.comresearchgate.netthiazepin-12-one | scirp.org |
| 5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] oup.comresearchgate.netthiazepin-12-one | 30% H2O2 in Acetic Acid | 5,11-dihydro-10,10-dioxide-11-phenyl-12H-benzo[b]indeno[1,2-e] oup.comresearchgate.netthiazepin-12-one | scirp.org |
These transformations are expected to be applicable to this compound, providing access to its S-oxide and S,S-dioxide derivatives. Such modifications can influence the biological activity and photophysical properties of the parent compound. nih.gov
Photoreactivity and Photoisomerization Processes of Analogous Systems
Thioxanthone and its derivatives are well-known for their rich photochemistry, and these properties are largely mirrored in more complex structures like this compound. researchgate.netrsc.org Upon absorption of UV light, thioxanthones are promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. nih.gov The nature of the lowest excited triplet state, either nπ* or ππ*, dictates the subsequent photochemical reactions. researchgate.net
The photoreactivity of thioxanthones is highly dependent on the solvent and the presence of substituents. researchgate.netrsc.org For example, electron-donating groups on the thioxanthone ring can lead to higher fluorescence quantum yields and longer singlet state lifetimes. rsc.org Thioxanthone derivatives are widely used as photoinitiators in polymerization processes due to their ability to abstract hydrogen atoms or participate in electron transfer reactions in their excited triplet state. researchgate.netacs.org The triplet state of thioxanthone derivatives can be quenched by various molecules, including amines and alkenes, often at diffusion-controlled rates. rsc.orgnih.gov
Spectroscopic and Structural Elucidation Techniques in 12h Benzo B Thioxanthen 12 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 12H-Benzo[b]thioxanthen-12-one. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms can be deduced. Techniques like COSY, HSQC, and HMBC can further elucidate the connectivity between protons and carbons. researchgate.net
For this compound, the ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the ten protons on the fused ring system. The chemical shifts of these protons are influenced by their local electronic environment, including the deshielding effects of the aromatic rings and the carbonyl group. The ¹³C NMR spectrum would characteristically display a signal for the carbonyl carbon at a downfield chemical shift, in addition to signals for the carbons of the aromatic rings. The analysis of these spectra provides definitive confirmation of the compound's complex heterocyclic structure. ipb.pt
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | ~7.0 - 8.5 | Signals corresponding to the 10 aromatic protons. |
| ¹³C | ~115 - 150 | Signals for the 16 aromatic and vinylic carbons. |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HR-MS) is employed to determine the exact molecular weight of this compound, which in turn allows for the unequivocal determination of its molecular formula. measurlabs.com The high resolving power of HR-MS can differentiate between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned formula. nih.gov This technique is a cornerstone for confirming the identity of newly synthesized compounds or for identifying unknowns. The fragmentation pattern observed in the mass spectrum can also offer structural information, corroborating the proposed arrangement of atoms.
Table 2: HR-MS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₀OS |
| Exact Mass | 274.0452 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by characteristic absorption bands that confirm its key structural features. The most prominent of these is the strong absorption from the carbonyl (C=O) group. Because this ketone is conjugated with the aromatic system, its stretching vibration appears at a lower frequency compared to a simple aliphatic ketone. libretexts.orgpressbooks.pub Additionally, the spectrum shows absorptions corresponding to the aromatic C-H and C=C bonds. lumenlearning.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 lumenlearning.com |
| Aromatic C=C | Stretch (in-ring) | 1400 - 1600 lumenlearning.com |
| Carbonyl (C=O) | Stretch | 1665 - 1685 libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of this compound. researchgate.net The extensive π-conjugated system, which includes the fused aromatic rings and the carbonyl group, acts as a chromophore that absorbs UV or visible light. This absorption of energy promotes electrons from lower energy molecular orbitals to higher energy ones. researchgate.net The primary electronic transitions observed for this type of molecule are π → π* and n → π. The π → π transitions are typically high-intensity absorptions arising from the promotion of electrons in the aromatic system, while the n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is of lower intensity. The resulting spectrum, with its characteristic absorption maxima (λmax), is a fingerprint of the molecule's electronic structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements in a compound. For this compound, this analysis would determine the percentage of carbon, hydrogen, and sulfur. measurlabs.com The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₇H₁₀OS). A close match between the experimental and theoretical values serves as a crucial verification of the compound's empirical formula and purity.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Percentage Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 74.42% |
| Hydrogen | H | 1.008 | 3.67% |
| Oxygen | O | 16.00 | 5.83% |
Computational and Theoretical Investigations of 12h Benzo B Thioxanthen 12 One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netnih.gov By modeling molecules at the B3LYP/6-311+G level of theory, for example, researchers can gain a detailed understanding of their structural and electronic features. mdpi.com
The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov
A small HOMO-LUMO energy gap suggests that a molecule has lower kinetic stability and is more polarizable, which often correlates with higher chemical and biological activity. nih.gov For instance, investigations into various organic compounds have shown that a minimal energy gap is indicative of a molecule being more reactive. nih.gov While specific calculations for 12H-Benzo[b]thioxanthen-12-one are not detailed in the available literature, studies on structurally related polythiophenes containing benzo[d]thiazole have demonstrated that structural modifications can dramatically decrease the energy gap, in some cases to as low as 0.0060 eV, suggesting a significant increase in reactivity. nih.gov The analysis of these orbitals provides a foundation for understanding the electronic transitions and charge transfer properties within the molecule.
Table 1: Key Quantum Chemical Descriptors Derived from FMO Analysis
| Parameter | Symbol | Formula | Significance |
| Ionization Potential | I | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness | η | η = (I - A) / 2 | Measures the molecule's resistance to changes in its electron distribution. |
| Chemical Softness | S | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity | χ | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Electrophilicity Index | ω | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
| Chemical Potential | µ | µ = -(I + A) / 2 | The escaping tendency of electrons from a stable system. |
| Data sourced from principles described in references mdpi.comresearchgate.netnih.gov. |
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. mdpi.com Typically, red areas indicate negative potential, corresponding to nucleophilic or electron-rich sites, while blue areas denote positive potential, highlighting electrophilic or electron-poor regions.
This analysis reveals the sites on the molecular surface that are most likely to engage in intermolecular interactions, such as hydrogen bonding. researchgate.net By identifying the electron-rich and electron-deficient centers, MEP studies can help predict how a molecule like this compound might interact with biological receptors or other reactants. nih.govresearchgate.net
Quantum chemical calculations are instrumental in predicting various spectroscopic properties, including IR, UV-Vis, and NMR spectra. nih.govresearchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure of a synthesized compound. researchgate.net For example, the calculated vibrational frequencies from a DFT analysis can be correlated with the peaks in an experimental FT-IR spectrum. nih.gov Similarly, predicted UV-Vis absorption wavelengths, which correspond to electronic transitions like π-to-π*, can be validated against experimental measurements. nih.gov The photochemical synthesis of a related compound, 9-methoxy-5-thiophenyl-12H-benzo[a]xanthene-12-one, had its structure confirmed through a combination of IR, UV-Vis, 1H NMR, and mass spectrometry, underscoring the synergy between theoretical predictions and experimental validation. researchgate.net
Tautomers are structural isomers of chemical compounds that readily interconvert. Computational methods, particularly DFT, can be employed to study the tautomeric equilibria of molecules. These calculations can determine the optimized geometries and relative energies of different tautomeric forms, thereby predicting the most stable tautomer under specific conditions. For a molecule like this compound, theoretical studies could investigate potential keto-enol tautomerism or other isomeric forms, providing insight into its structural dynamics and reactivity, although specific studies on this compound were not found in the search results.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for elucidating complex reaction mechanisms that may be difficult to probe experimentally. Theoretical calculations can map out the energy profile of a reaction pathway, identifying transition states and intermediates. This allows for a detailed understanding of the sequence of bond-breaking and bond-forming events. For instance, in the synthesis of related 12H-benzo[a]xanthene derivatives, a proposed mechanism involves the formation of an iminium salt intermediate followed by an Ullmann-type C-S cross-coupling reaction. researchgate.net Computational modeling could be used to calculate the energies of these intermediates and transition states, providing theoretical support for the proposed pathway and helping to optimize reaction conditions. researchgate.net
Theoretical Approaches to Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.govnih.gov Theoretical and computational approaches are increasingly integral to SAR, enabling the prediction of a compound's activity before its synthesis. By systematically modifying a scaffold and calculating various molecular descriptors (e.g., electronic properties, steric factors, lipophilicity), researchers can build predictive SAR models. nih.gov
These studies often begin with a lead compound and explore how modifications at different sites affect its potency. nih.gov For other heterocyclic systems, SAR studies have successfully identified structural features that lead to more potent compounds. nih.govnih.gov Computational techniques like molecular docking can further refine SAR models by predicting how different analogs bind to a target receptor, providing a rational basis for designing more effective molecules. researchgate.net
Potential Applications and Biological Activities of 12h Benzo B Thioxanthen 12 One and Its Research Derivatives
Applications in Medicinal Chemistry Research (Pre-clinical Focus)
Anticancer and Antiproliferative Potentials (In vitro cell line studies, e.g., HCT 116, LLC, MDA-MB-231, MCF-7, HeLa)
Derivatives of the thioxanthene (B1196266) and thioxanthenone skeleton have demonstrated notable antiproliferative activity across a variety of human cancer cell lines in preclinical studies.
Research into tetracyclic thioxanthene derivatives revealed their potential as antitumor agents. nih.gov Specifically, four synthesized compounds were tested against malignant melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460) cell lines. nih.gov Among these, a derivative with a free amino group (Compound 11 ) showed the most potent activity, with 50% growth inhibition (GI₅₀) values ranging from 5 to 7 µM. nih.gov Another compound in the series (Compound 14 ) also displayed significant activity with GI₅₀ values between 8 and 11 µM. nih.gov The activity was found to be lower in non-tumor human pulmonary alveolar epithelial cells, suggesting some selectivity for cancer cells. nih.gov
In a separate study, a library of tertiary alcohols derived from a thioxanthene core was synthesized and evaluated. One derivative (Compound 3 ) exhibited excellent inhibitory activity against colon cancer cells (Caco-2) with an IC₅₀ value of 9.6 ± 1.1 nM. Another compound (Compound 2 ) was effective against hepatocellular carcinoma (Hep G2) cells with an IC₅₀ of 161.3 ± 41 nM, while a different derivative showed an IC₅₀ of 213.06 nM against HeLa cells. nih.govontosight.ai
The antiproliferative effects of these derivatives highlight the potential of the thioxanthenone scaffold as a basis for the development of new anticancer agents.
Table 1: In Vitro Anticancer Activity of Selected Thioxanthene Derivatives
| Compound Class | Cell Line | Cell Type | Measurement | Value | Reference |
| Tetracyclic Thioxanthene | MCF-7 | Breast Adenocarcinoma | GI₅₀ | 5-7 µM | nih.gov |
| Tetracyclic Thioxanthene | NCI-H460 | Non-Small Cell Lung Cancer | GI₅₀ | 5-7 µM | nih.gov |
| Thioxanthene Tertiary Alcohol | Caco-2 | Colon Carcinoma | IC₅₀ | 9.6 ± 1.1 nM | nih.gov |
| Thioxanthene Tertiary Alcohol | Hep G2 | Hepatocellular Carcinoma | IC₅₀ | 161.3 ± 41 nM | nih.gov |
| Thioxanthene Tertiary Alcohol | HeLa | Cervical Carcinoma | IC₅₀ | 213.06 nM | ontosight.ai |
Cholinesterase Enzyme Inhibition Studies (Acetylcholinesterase - AChE, Butyrylcholinesterase - BChE)
Thioxanthenone derivatives have emerged as significant inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. Research has focused on their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
A study of twenty-five thioxanthene-9-one derivatives found that many compounds potently inhibited both enzymes. nih.gov Several derivatives demonstrated low micromolar inhibition of human AChE (hAChE) and even more potent submicromolar inhibition of human BChE (hBChE). nih.gov One particular derivative (Compound 4 ) was a highly potent and selective hBChE inhibitor, with an IC₅₀ value of just 7 nM and a selectivity of over three orders of magnitude compared to hAChE. nih.gov
Another series of 1-hydroxyl-3-aminoalkoxy-thioxanthone derivatives also showed promising results. nih.gov One compound from this series (Compound 9e ) displayed high inhibitory potency against AChE with an IC₅₀ of 0.59 ± 0.02 µM. nih.gov Kinetic and molecular modeling studies suggested that this compound binds to both the catalytic active site and the peripheral anionic site of the AChE enzyme. nih.gov These findings underscore the potential of the thioxanthenone scaffold for developing agents to address neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov
Table 2: Cholinesterase Inhibitory Activity of Selected Thioxanthenone Derivatives
| Compound Class/ID | Target Enzyme | Inhibition (IC₅₀) | Reference |
| Thioxanthene-9-one (Compound 4 ) | hBChE | 7 nM | nih.gov |
| Thioxanthenone (Compound 20 ) | hAChE | Low micromolar | nih.gov |
| Thioxanthenone (Compound 20 ) | hBChE | Submicromolar | nih.gov |
| 1-hydroxyl-3-aminoalkoxy-thioxanthone (Compound 9e ) | AChE | 0.59 ± 0.02 µM | nih.gov |
Antimicrobial and Antifungal Investigations
The thioxanthenone structure is a promising scaffold for developing new antimicrobial and antifungal agents. nih.gov Research has demonstrated the efficacy of aminothioxanthone derivatives against a range of microbial pathogens.
A library of aminothioxanthones was screened for antifungal activity, leading to the identification of 1-[[2-(diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one (Compound 1 ) as a hit compound. This derivative was active against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. Further investigation showed it was also capable of inhibiting biofilm formation in these species at subinhibitory concentrations.
Prior studies on the same compound had already established its antibacterial activity against reference strains of Staphylococcus aureus and Enterococcus faecalis, as well as a methicillin-resistant S. aureus (MRSA) strain. The research highlights the potential of thioxanthenone derivatives as broad-spectrum anti-infective agents.
Table 3: Antifungal Activity of a Hit Aminothioxanthone Derivative (Compound 1)
| Fungal Species | Activity (MIC µg/mL) | Reference |
| Candida albicans ATCC 10231 | 16 | |
| Aspergillus fumigatus ATCC 204305 | 16 | |
| Trichophyton rubrum CECT 2794 | 8 |
Anti-inflammatory Research
Thioxanthene derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov
A study evaluating a series of synthesized xanthene and thioxanthene derivatives identified a potent and selective inhibitor of COX-2. nih.gov Compound 7 , a thioxanthene derivative, exhibited an IC₅₀ of 4.37 ± 0.78 nM for COX-2 inhibition and demonstrated a high selectivity index (3.83) for COX-2 over COX-1. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that can accompany non-selective NSAIDs. nih.gov This finding suggests that the thioxanthene framework is a valuable starting point for the design of new and safer anti-inflammatory drugs. nih.govnih.gov
Table 4: Anti-inflammatory Activity of a Selected Thioxanthene Derivative
| Compound ID | Target Enzyme | Inhibition (IC₅₀) | Selectivity Index (COX-2/COX-1) | Reference |
| 7 | COX-2 | 4.37 ± 0.78 nM | 3.83 | nih.gov |
Antiviral Activities
Currently, there is a lack of specific research findings in publicly available scientific literature regarding the antiviral activities of 12H-Benzo[b]thioxanthen-12-one or its direct derivatives. While related heterocyclic structures have been explored for various biological activities, dedicated studies on the antiviral potential of this specific compound class are not documented in the reviewed sources.
Glutathione S-Transferase (GST) Inhibitory Properties
An examination of available scientific research indicates that there are no specific studies focused on the inhibitory properties of this compound or its derivatives against Glutathione S-Transferase (GST). Research on GST inhibitors has primarily focused on other classes of chemical compounds.
Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For thioxanthone derivatives, these studies have revealed key structural features that influence their biological activities, such as anticancer and anti-inflammatory effects. nih.gov
Research has shown that the introduction of different substituents at various positions on the thioxanthone core can significantly modulate bioactivity. For instance, a study on tetracyclic thioxanthene derivatives with a quinazoline-chromene scaffold found that specific substitutions led to potent growth inhibition of human tumor cell lines. ua.ptnih.gov Two compounds from this study emerged as promising hits with GI50 values below 10 µM across three different cancer cell lines. nih.govua.ptnih.govresearchgate.net
Further SAR studies on a series of xanthene and thioxanthene derivatives coupled with cysteine highlighted the importance of specific functional groups for anticancer and anti-inflammatory activities. nih.gov For example, one compound demonstrated excellent inhibitory activity against colon cancer cells (Caco-2) with an IC50 value of 9.6 ± 1.1 nM, while another showed potent anti-inflammatory activity through COX-2 inhibition with an IC50 of 4.37 ± 0.78 nM. nih.gov These findings underscore the potential to fine-tune the biological properties of the thioxanthone scaffold through targeted chemical modifications. nih.gov
In the context of Alzheimer's disease, SAR studies on thioxanthene-9-one derivatives have identified compounds with dual inhibitory activity against both cholinesterases and the aggregation of Aβ and tau proteins. nih.gov One derivative, in particular, showed high potency as a human butyrylcholinesterase (hBChE) inhibitor with an IC50 of 7 nM and significant selectivity over human acetylcholinesterase (hAChE). nih.gov Molecular modeling has been employed to understand the structural basis for these activities, guiding further optimization efforts. nih.gov
Table 1: Bioactivity of Selected Thioxanthone Derivatives
| Compound | Biological Target | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Tetracyclic Thioxanthene Derivative 1 | Human Tumor Cell Lines (A375-C5, MCF-7, NCI-H460) | < 10 µM | ua.ptnih.gov |
| Tetracyclic Thioxanthene Derivative 2 | Human Tumor Cell Lines (A375-C5, MCF-7, NCI-H460) | < 10 µM | ua.ptnih.gov |
| Cysteine-coupled Thioxanthene Derivative | Colon Cancer Cells (Caco-2) | 9.6 ± 1.1 nM | nih.gov |
| Cysteine-coupled Thioxanthene Derivative | Hepatocellular Carcinoma (Hep G2) | 161.3 ± 41 nM | nih.gov |
| Cysteine-coupled Thioxanthene Derivative | COX-2 Inhibition | 4.37 ± 0.78 nM | nih.gov |
| Thioxanthene-9-one Derivative 4 | hBChE Inhibition | 7 nM | nih.gov |
| Thioxanthene-9-one Derivative 20 | Tau Protein Aggregation Inhibition | 1.8 µM | nih.gov |
Applications in Materials Science and Photophysics
The unique photophysical properties of this compound and its derivatives make them attractive candidates for various applications in materials science.
Luminescent and Fluorescent Material Development
Derivatives of the thioxanthone scaffold have been investigated for their potential as luminescent and fluorescent materials. ua.pt The introduction of certain functional groups can lead to compounds with strong fluorescence, making them suitable for applications such as bio-imaging. ua.ptresearchgate.net
For example, a study on tetracyclic thioxanthenes revealed that some derivatives exhibit push-pull characteristics, leading to notable absorption and emission properties. ua.ptnih.gov One of these compounds was observed to accumulate within cells and act as a bright green fluorescent dye, suggesting its potential as a theranostic agent for cancer, combining both therapeutic and diagnostic functions. ua.ptnih.govresearchgate.net The fluorescence of these compounds allows for their visualization within cellular compartments, which is a valuable tool in biological research. researchgate.net
Photosensitizer Design
Thioxanthone derivatives have shown significant promise as photosensitizers, particularly in the context of photodynamic therapy (PDT) and photopolymerization processes. nih.govmdpi.com Photosensitizers are molecules that, upon light absorption, can generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death or initiate polymerization. nih.govnih.gov
Site-selective thionation of benzothioxanthene dyes has been demonstrated as a powerful strategy to create heavy-atom-free photosensitizers with high singlet oxygen quantum yields, approaching unity in some cases. nih.gov This approach allows for the fine-tuning of the photophysical properties to optimize both light absorption and therapeutic efficacy. nih.gov Thioxanthone derivatives have also been explored as photocatalysts in photopolymerization, where they can initiate radical polymerization upon exposure to visible light. mdpi.comacs.org The efficiency of these processes is dependent on the substitution pattern on the thioxanthone core. mdpi.com
The ability of thioxanthone derivatives to act as photosensitizers stems from their capacity to populate a triplet excited state upon irradiation, which can then transfer its energy to molecular oxygen to generate singlet oxygen. researchgate.netnih.gov
Chiroptical Switching and Molecular Devices
The rigid, planar structure of the thioxanthene core makes it a suitable building block for the construction of chiroptical molecular switches. rug.nl These are molecules that can be reversibly switched between two or more states with different chiroptical properties (e.g., circular dichroism) upon application of an external stimulus, such as light. nih.gov
The synthesis of chiral thioxanthones has been explored for applications in molecular devices. rug.nlresearchgate.net By introducing chiral centers and functional groups that can undergo reversible transformations, it is possible to design thioxanthene-based systems that exhibit controllable chiroptical responses. rug.nl The ability to control the electronic properties through methods like oxidation of the sulfur atom to a sulfone group further enhances their potential in this area. rug.nl
Organic Electronics and Optoelectronic Materials (e.g., Organic Solar Cells)
The π-conjugated system of benzo[b]thioxanthen-12-one and its derivatives makes them interesting candidates for applications in organic electronics. Thienoacenes, a class of compounds that includes thioxanthene derivatives, have been investigated as organic semiconductors for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govnih.gov
Derivatives of ua.ptbenzothieno[3,2-b] ua.ptbenzothiophene (B83047) (BTBT), which shares structural similarities with the benzo[b]thioxanthene core, have demonstrated high charge carrier mobilities in OFETs. nih.gov Similarly, solution-processable benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and used as the semiconductor layer in OFETs, exhibiting p-channel behavior with respectable hole mobilities and high on/off current ratios. mdpi.comresearchgate.net The performance of these materials is influenced by the extent of π-conjugation and the substitution pattern, which affect their molecular packing and electronic properties. mdpi.com The potential for these materials to be used in low-cost, large-scale manufacturing processes makes them particularly attractive for future electronic applications. researchgate.net
Future Research Directions and Emerging Trends for 12h Benzo B Thioxanthen 12 One
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 12H-Benzo[b]thioxanthen-12-one and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and expensive catalysts, limiting their environmental and economic viability. researchgate.net Current research highlights a significant shift towards methodologies that are not only efficient but also environmentally benign.
Key advancements include the use of ultrasound irradiation to promote reactions, which can lead to significantly shorter reaction times and higher product yields. researchgate.net One-pot syntheses, where multiple reaction steps are combined into a single procedure without isolating intermediates, are also gaining prominence. For instance, 12-hydroxy-12H-benzo[b]thioxanthene-6,11-diones have been successfully prepared in a one-pot reaction from 1,4-naphthoquinone (B94277) and o-acylbenzenethiols. nii.ac.jpoup.com
Moreover, there is a strong emphasis on developing and utilizing reusable, heterogeneous catalysts. Materials such as silica-supported tungstic acid and bismuth(III) triflate have been shown to be effective, inexpensive, and recoverable catalysts for the synthesis of related xanthene and benzoxanthene structures, often under solvent-free conditions. researchgate.net These approaches minimize waste and align with the principles of green chemistry. researchgate.net
Table 1: Emerging Sustainable Synthetic Methods
| Methodology | Key Features | Advantages |
| Ultrasound-Promoted Synthesis | Use of ultrasonic waves for chemical activation. | Shorter reaction times, higher yields, increased selectivity. researchgate.net |
| One-Pot Reactions | Multiple sequential reactions in a single reactor. | Improved efficiency, reduced solvent use, less waste generation. nii.ac.jpoup.com |
| Reusable Heterogeneous Catalysts | Catalysts like Bi(OTf)3 and silica-supported acids. | Easy separation from the reaction mixture, reusability, cost-effectiveness. researchgate.net |
| Solvent-Free Conditions | Reactions conducted without a solvent medium. | Eliminates toxic solvent waste, simplifies product purification. researchgate.netresearchgate.net |
Future work will likely focus on expanding the library of reusable catalysts and adapting these sustainable methods to create a wider array of functionalized this compound derivatives with high atom economy.
Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights
While established reactions like conjugate additions and aldol-type condensations are used in the synthesis of the benzo[b]thioxanthene core, oup.com a vast potential exists for discovering novel reactivity pathways. Future research is expected to delve into more complex, cascade reactions that can build molecular complexity in a single, efficient step. For example, transition-metal-free cascade oxidative cyclizations, which have been developed for analogous nitrogen-sulfur containing heterocycles, could be adapted for the this compound skeleton. nih.gov
A deeper mechanistic understanding of how the sulfur atom and the extended π-system influence the reactivity of the carbonyl group and adjacent positions is crucial. Investigating reactions that exploit the unique electronic nature of the thioxanthenone core could lead to the development of unprecedented chemical transformations. This includes exploring pericyclic reactions, novel C-H functionalization strategies, and metal-catalyzed cross-coupling reactions to append diverse substituents onto the aromatic framework. Unraveling these mechanisms will be fundamental for the rational design of new synthetic routes and functional molecules.
Advanced Computational Modeling for Complex Property Prediction and Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. mdpi.com For this compound, advanced computational modeling offers a pathway to predict its physical, chemical, and biological properties before committing to laborious and expensive laboratory synthesis.
Techniques such as molecular dynamics simulations and molecular docking can be employed to model the interaction of thioxanthenone derivatives with biological targets like enzymes and proteins. mdpi.comnih.gov This approach is vital for understanding structure-activity relationships (SAR) and for rationally designing molecules with enhanced potency and selectivity. nih.gov For instance, modeling can help explain why certain structural modifications on the thioxanthenone scaffold lead to better inhibition of enzymes like butyrylcholinesterase (BChE). nih.gov
Beyond biological activity, computational methods can predict key molecular properties relevant to materials science, such as electronic band gaps, charge transport characteristics, and excited-state energies. This predictive power can guide the design of new thioxanthenone-based molecules for applications in electronics and photonics.
Table 2: Applications of Computational Modeling for this compound Research
| Modeling Technique | Application | Potential Outcome |
| Molecular Docking | Simulating the binding of a molecule to a biological target. | Prediction of binding affinity and mode; rational design of enzyme inhibitors. nih.gov |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Understanding protein-ligand stability and conformational changes. mdpi.com |
| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. | Prediction of photophysical properties, reactivity, and spectroscopic signatures. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Developing predictive models to guide the synthesis of more active compounds. |
The integration of machine learning and artificial intelligence with these computational models represents a future trend that could dramatically accelerate the design-synthesis-testing cycle. researchgate.net
Rational Design of Highly Selective Biological Probes and Lead Compounds
The thioxanthenone scaffold is a promising starting point for the development of new therapeutic agents. Research has already demonstrated that derivatives of the related thioxanthene-9-one can act as potent inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as inhibitors of amyloid β and tau protein aggregation. nih.gov
The future in this area lies in the rational design of derivatives of this compound to create highly selective biological probes and lead compounds. By systematically modifying the structure—adding different functional groups at various positions on the aromatic rings—researchers can fine-tune the molecule's properties to achieve specific biological effects. The goal is to enhance potency against a desired target while minimizing off-target effects and cytotoxicity, thereby improving the safety profile. nih.gov
Furthermore, related sulfur-containing heterocycles like benzo[b]thiophenes have shown promise as antimicrobial agents against multidrug-resistant bacteria, such as MRSA. nih.gov This suggests that the this compound core could be a valuable scaffold for developing new classes of antibiotics, an area of critical public health need.
Table 3: Investigated Biological Targets for Thioxanthenone and Related Scaffolds
| Target Class | Specific Target | Potential Therapeutic Area | Reference |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |
| Protein Aggregates | Amyloid β (Aβ40), Tau Protein | Alzheimer's Disease | nih.gov |
| Detoxification Enzymes | Glutathione S-transferase (GST) | Cancer, Drug Resistance | researchgate.net |
| Bacteria | Multidrug-Resistant Staphylococcus aureus (MRSA) | Infectious Diseases | nih.gov |
Future research will likely involve high-throughput screening of newly synthesized derivatives against a wide range of biological targets, guided by the computational predictions discussed previously.
Integration into Advanced Functional Materials and Device Applications
While much of the focus has been on biological activity, the inherent photophysical and electronic properties of the this compound core make it a strong candidate for applications in advanced functional materials. The extended, rigid π-conjugated system is characteristic of organic semiconductors and dyes. researchgate.net
An emerging trend is the exploration of such heterocyclic molecules in the field of organic electronics. Derivatives of this compound could be designed and synthesized for use in:
Organic Light-Emitting Diodes (OLEDs): The thioxanthenone core could serve as a host material or an emitter, where its properties could be tuned to achieve desired colors and efficiencies.
Organic Photovoltaics (OPVs): As electron donor or acceptor materials in the active layer of solar cells.
Chemical Sensors: Functionalization of the scaffold could create molecules that exhibit a change in their fluorescence or electronic properties upon binding to a specific analyte.
The presence of the sulfur atom can facilitate intermolecular interactions that are beneficial for charge transport in solid-state devices. This area is currently underexplored for this compound itself, representing a significant opportunity for future research to bridge the gap between synthetic organic chemistry and materials science. The development of new materials from this scaffold could lead to novel technologies in lighting, energy, and diagnostics.
Q & A
Q. Methodological Rigor
- Replicate conditions : Ensure solvent purity, catalyst loading, and temperature match literature protocols (e.g., Au(I) catalyst vs. K₂CO₃-mediated cyclization) .
- Data validation : Cross-reference NMR/IR spectra with computational simulations (e.g., DFT) or databases like NIST Chemistry WebBook .
- Statistical analysis : Apply false discovery rate (FDR) controls to identify outliers in bioactivity datasets .
What statistical approaches are recommended for analyzing bioactivity data in pharmacological studies?
Advanced Research Question
Use Benjamini-Hochberg FDR correction to account for multiple hypothesis testing in high-throughput assays (e.g., IC₅₀ determinations). This method limits the expected proportion of false positives to ≤5% while maintaining power compared to Bonferroni correction .
How can multi-step catalytic cascades improve the synthesis of complex xanthenone analogs?
Advanced Research Question
Au(I)-catalyzed cascades (e.g., Michael addition/6-endo cyclization/aromatization) allow one-pot synthesis of 12H-benzo[a]xanthen-12-ones from non-naphthalene substrates. This method achieves 70–90% yields and avoids intermediate isolation, reducing reaction time and purification steps .
What refinements are critical for resolving disordered structures in X-ray crystallography?
Q. Methodological Rigor
- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., methyl groups in dimethylxanthenones) .
- Twinned data : Use SHELXL’s TWIN/BASF commands for high-resolution twinned datasets, common in sterically crowded derivatives .
- Software benchmarking : Compare SHELX-refined structures with independent tools (e.g., OLEX2) to resolve ambiguities .
How can solvent-free and microwave-assisted methods enhance sustainability in xanthenone synthesis?
Advanced Research Question
Microwave irradiation reduces reaction times from hours to minutes (e.g., FeCl₃-catalyzed condensations achieve 92% yield in 15 minutes vs. 12 hours conventionally) . Solvent-free conditions also improve E-factors (environmental impact) by eliminating VOC emissions .
What strategies link structural features of this compound derivatives to their bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
